O-(1-phenylethyl)hydroxylamine
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Overview
Description
O-(1-phenylethyl)hydroxylamine is an organic compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol It is a hydroxylamine derivative, characterized by the presence of a hydroxylamine group (-NHOH) attached to a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: O-(1-phenylethyl)hydroxylamine can be synthesized through several methods. One common approach involves the reduction of nitrobenzene with zinc in the presence of ammonium chloride. Another method includes the transformation of primary amines to N-monoalkylhydroxylamines using peracids and peroxy compounds .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: O-(1-phenylethyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as zinc and ammonium chloride are often used.
Substitution: Various electrophiles can be used to introduce new functional groups.
Major Products Formed: The major products formed from these reactions include nitroso compounds, amines, and substituted derivatives of this compound .
Scientific Research Applications
O-(1-phenylethyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of O-(1-phenylethyl)hydroxylamine involves its interaction with molecular targets and pathways. It can act as a nucleophile, participating in various chemical reactions. The hydroxylamine group can form hydrogen bonds and interact with other functional groups, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
Phenylethylamine: A related compound with similar structural features but lacking the hydroxylamine group.
Benzylic alcohols: Compounds with a hydroxyl group attached to a benzyl group, similar in reactivity to hydroxylamine derivatives.
Uniqueness: O-(1-phenylethyl)hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in research and industrial applications .
Biological Activity
O-(1-phenylethyl)hydroxylamine, also known as (S)-O-(1-phenylethyl)hydroxylamine hydrochloride, is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound has the molecular formula C₈H₁₂ClNO and a molecular weight of 173.64 g/mol. It is characterized by the presence of a hydroxylamine functional group, which enhances its reactivity in organic synthesis and medicinal applications. The compound is typically encountered as a hydrochloride salt, improving its solubility in water.
Synthesis Methods
This compound can be synthesized through various methods, including:
- Mitsunobu Reaction : This method involves the reaction of alcohols with hydroxylamines to form O-alkylhydroxylamines .
- One-Pot Processes : These involve multiple steps in a single reaction vessel to streamline synthesis while maintaining yield and purity .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It can act as an inhibitor or modulator of enzymatic activity, influencing several biochemical pathways relevant to therapeutic applications .
Key Mechanisms
- Enzyme Inhibition : this compound has been shown to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO1), which is significant in cancer therapy and immune modulation .
- Antioxidant Activity : The compound exhibits antioxidant properties that may protect cells from oxidative stress, contributing to its therapeutic potential .
Antitumor Effects
Research indicates that this compound derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For example, studies have shown that certain derivatives exhibit sub-micromolar inhibition of IDO1, making them promising candidates for cancer therapies .
Toxicological Studies
Investigations into the toxicity of hydroxylamine compounds suggest that this compound may induce oxidative stress and hematotoxicity under certain conditions. A study conducted on Wistar rats revealed that hydroxylamine sulfate caused acute hematotoxicity characterized by increased lipid peroxidation and oxidative stress markers .
Case Study: IDO1 Inhibition
A study explored the structure-activity relationship (SAR) of various O-alkylhydroxylamines, revealing that O-benzylhydroxylamine was a potent inhibitor of IDO1 with an IC50 value of 0.90 μM. This research highlighted the importance of substituents on the aromatic ring in enhancing inhibitor potency .
Compound | IC50 (μM) | Structural Features | Notes |
---|---|---|---|
O-benzylhydroxylamine | 0.90 | Benzene ring with alkoxy group | Potent IDO1 inhibitor |
This compound | TBD | Phenylethyl moiety | Potential for further development |
Applications in Medicine
This compound is being investigated for its potential roles in:
Properties
IUPAC Name |
O-(1-phenylethyl)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7(10-9)8-5-3-2-4-6-8/h2-7H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJIREFIIGRAAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)ON |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58634-67-6 |
Source
|
Record name | O-(1-phenylethyl)hydroxylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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